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SOD1-Derlin-1 inhibitor-2

Cat. No.: B11934097
M. Wt: 386.5 g/mol
InChI Key: NQWFEZIEBLGBMV-UHFFFAOYSA-N
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Description

SOD1-Derlin-1 inhibitor-2 (compound 56-59; CAS Number: 2170170-27-9) is a small-molecule inhibitor identified through high-throughput screening that specifically blocks the protein-protein interaction between mutant SOD1 (SOD1mut) and the endoplasmic reticulum-resident membrane protein Derlin-1 . This interaction is a recognized gain-of-toxic-function mechanism in SOD1-mutation-associated familial Amyotrophic Lateral Sclerosis (ALS) . The compound weakens this pathological association, which is common to over 120 different SOD1 mutants, thereby targeting a fundamental driver of motoneuron death . In vitro, this compound suppresses the SOD1-Derlin-1 interaction in a dose-dependent manner (0.1-100 μM) . In vivo, intracerebroventricular administration of this inhibitor (3 mM) in an ALS mouse model demonstrated significant therapeutic promise by delaying disease onset and prolonging survival . These findings highlight the importance of the SOD1-Derlin-1 interaction in ALS pathogenesis and validate this compound as a valuable research tool for investigating this pathway and developing potential mechanism-based treatments for ALS . This product is for research use only and is not intended for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N4OS B11934097 SOD1-Derlin-1 inhibitor-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

3-amino-N-phenyl-N-prop-2-enyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H18N4OS/c1-2-13-26(16-8-4-3-5-9-16)22(27)20-19(23)17-10-11-18(25-21(17)28-20)15-7-6-12-24-14-15/h2-12,14H,1,13,23H2

InChI Key

NQWFEZIEBLGBMV-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N

Origin of Product

United States

Derlin 1 As a Critical Regulator of Protein Homeostasis and a Pathogenic Hub in Als

Structural and Functional Attributes of Derlin-1

Derlin-1's structure and function are intricately linked to its role in the ER membrane. It belongs to a family of proteins called derlins, which are integral to the ERAD process. wikipedia.org

Derlin-1 is an integral membrane protein that resides in the ER membrane. wikipedia.orgplos.org Structural analyses have revealed that human Derlin-1 forms a homotetrameric complex, creating a channel that spans the ER membrane. uniprot.orgrcsb.orgnih.gov This channel is thought to be the conduit through which misfolded proteins are moved out of the ER. rcsb.orgtcdb.org While some studies initially proposed a four-transmembrane topology, more recent evidence suggests a six-pass transmembrane structure, which is more consistent with its classification within the rhomboid-like family of proteins. plos.orgnih.gov The oligomerization of Derlin-1 is considered essential for forming a channel large enough to accommodate the passage of misfolded proteins. pnas.org

Derlin-1 plays a central role in the retrotranslocation or dislocation of misfolded proteins from the ER lumen and membrane to the cytosol. wikipedia.orguniprot.orgtcdb.org This process is a critical step in the ERAD pathway. Once in the cytosol, these aberrant proteins are tagged with ubiquitin and subsequently degraded by the proteasome. uniprot.orgresearchgate.net Derlin-1 is believed to mediate the interaction between the misfolded protein and other components of the ERAD machinery, such as the VCP/p97 ATPase, which provides the energy for pulling the misfolded protein through the membrane. nih.govtcdb.org

Pathological Interaction Between Mutant SOD1 and Derlin-1 in ALS

In familial ALS (fALS) cases linked to mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, a toxic gain-of-function mechanism is thought to be at play. frontiersin.org A key aspect of this toxicity is the aberrant interaction between mutant SOD1 (SOD1mut) and Derlin-1. frontiersin.orgnih.gov

A remarkable feature of the SOD1mut-Derlin-1 interaction is its broad occurrence across a wide range of SOD1 mutations. oup.comoup.com Studies have shown that numerous different SOD1 mutants, including A4V, G85R, and G93A, specifically bind to Derlin-1, whereas the wild-type SOD1 protein does not. nih.govniph.go.jp This common pathological interaction suggests a shared mechanism of toxicity among many different SOD1 mutations. frontiersin.orgoup.com Research indicates that a vast majority of SOD1 mutants, over 170 in total, are capable of binding to Derlin-1. oup.comoup.com

The specific binding between SOD1mut and Derlin-1 is mediated by distinct molecular regions on both proteins. The Derlin-1 binding region (DBR) on SOD1 has been identified within the N-terminal amino acids 5-18. oup.comoup.comnih.gov This region is typically buried in the correctly folded wild-type SOD1 but becomes exposed in the misfolded mutant forms. oup.com On the other side of the interaction, the cytosolic C-terminal region of Derlin-1, specifically a 12-amino acid peptide termed Derlin-1(CT4), has been identified as the binding site for SOD1mut. oup.comoup.comnih.gov

Consequences of Aberrant SOD1mut-Derlin-1 Interaction

The pathological interaction between SOD1mut and Derlin-1 has profound and detrimental consequences for motor neurons. This interaction is believed to impair the normal function of the ERAD pathway, leading to the accumulation of misfolded proteins and inducing ER stress. nih.govmdpi.comresearchgate.net This ER stress, in turn, can activate downstream cell death pathways, such as the apoptosis signal-regulating kinase 1 (ASK1) pathway, ultimately leading to motor neuron death. nih.govresearchgate.net The disruption of this specific interaction has been shown to reduce ER stress and protect motor neurons from SOD1mut-induced toxicity. nih.gov

SOD1-Derlin-1 inhibitor-2

Given the critical role of the SOD1mut-Derlin-1 interaction in ALS pathology, it has emerged as a promising therapeutic target. researchgate.net "this compound" (also known as compound 56-59) is a small molecule designed to specifically inhibit this pathological protein-protein interaction. medchemexpress.comglpbio.com By binding to either SOD1mut or Derlin-1, the inhibitor prevents their association, thereby mitigating the downstream toxic effects. nih.govmedchemexpress.com Research has shown that this inhibitor can attenuate the interaction between Derlin-1 and various SOD1 mutants. nih.govmedchemexpress.com

Table 1: Investigated SOD1 Mutants and their Interaction with Derlin-1

SOD1 Mutant Interacts with Derlin-1 Reference
A4V Yes nih.gov
G85R Yes nih.gov
G93A Yes nih.gov
L144F Yes researchgate.net
V148I No (or reduced) biorxiv.org

Table 2: Key Protein-Protein Interactions in the SOD1-Derlin-1 Pathway

Interacting Protein 1 Interacting Protein 2 Significance in ALS Reference
Mutant SOD1 Derlin-1 Triggers ER stress and motor neuron death nih.gov
Derlin-1 VCP/p97 Essential for ERAD function tcdb.org
Derlin-1 HRD1 Component of the ERAD complex pnas.org
TRAF6 Mutant SOD1 Potential role in misfolded SOD1 ubiquitination biorxiv.org

Dysfunction of ERAD Mechanism

The ERAD pathway is a critical cellular process for clearing misfolded proteins from the endoplasmic reticulum to maintain protein homeostasis (proteostasis). biologists.comfrontiersin.org Derlin-1 is a central component of the ERAD machinery, forming a channel-like structure that allows misfolded proteins to be moved from the ER back into the cytosol for degradation. uniprot.org

In familial ALS cases associated with SOD1 mutations, the mutant SOD1 protein specifically binds to Derlin-1. niph.go.jp This direct interaction is a critical pathogenic event that impairs the normal function of the ERAD pathway. frontiersin.orgtandfonline.comoup.com The sequestration of Derlin-1 by mutant SOD1 is believed to obstruct the ERAD machinery, leading to a bottleneck in the disposal of misfolded proteins. niph.go.jp This inhibition of ERAD is not a result of general proteasomal dysfunction but a specific consequence of the SOD1mut-Derlin-1 binding. niph.go.jp The resulting failure to clear aberrant proteins disrupts the carefully balanced environment of the ER. smw.ch

The compound this compound directly targets this pathogenic interaction. medchemexpress.com Research has shown that the inhibitor effectively attenuates the binding between various SOD1 mutants and Derlin-1 in a dose-dependent manner. medchemexpress.com By preventing this initial protein-protein interaction, the inhibitor is proposed to restore the integrity of the ERAD pathway, thereby mitigating the subsequent cellular stress and toxicity. researchgate.netnih.gov

Research FindingModel SystemImplication for ERAD DysfunctionReference
Mutant SOD1 specifically interacts with Derlin-1.Cell culture (HEK293, NSC34)Initiates the compromise of the ERAD pathway. niph.go.jp
The SOD1mut-Derlin-1 interaction inhibits the ERAD pathway.ALS mouse models, iPSC-derived motor neuronsLeads to the accumulation of misfolded proteins. frontiersin.orgtandfonline.comoup.com
This compound blocks the interaction between SOD1mut and Derlin-1.In vitro assays, cell cultureAims to restore normal ERAD function by freeing Derlin-1. researchgate.netmedchemexpress.com

Induction of ER Stress and UPR Activation

However, in the context of ALS, the ER stress induced by the SOD1mut-Derlin-1 complex becomes chronic and overwhelming. frontiersin.org Evidence from both ALS patient tissues and animal models shows the upregulation of ER stress markers, indicating sustained UPR activation. nih.govnih.gov While initially a survival mechanism, persistent UPR activation can switch to promoting cell death. nih.gov The interaction between mutant SOD1 and Derlin-1 is a direct trigger for this pathological ER stress. niph.go.jpmdpi.com Studies using a Derlin-1-derived oligopeptide to disrupt this binding showed a subsequent suppression of ER stress, confirming the interaction's causal role. niph.go.jp By preventing the SOD1mut-Derlin-1 interaction, this compound is expected to prevent the induction of chronic ER stress and the subsequent maladaptive UPR, thereby protecting the cell from this stress-induced cascade. researchgate.netnih.gov

ComponentRole in ER Stress & UPRConsequence of SOD1mut-Derlin-1 InteractionReference
ERAD Dysfunction Primary cause of misfolded protein accumulation.The SOD1mut-Derlin-1 complex inhibits ERAD. niph.go.jp
ER Stress Cellular state of distress due to misfolded protein buildup.The SOD1mut-Derlin-1 interaction is a direct trigger for ER stress. niph.go.jpsmw.chmdpi.com
UPR Adaptive response to alleviate ER stress.Becomes chronically activated and can lead to apoptosis. frontiersin.orgfrontiersin.orgnih.gov
This compound Therapeutic intervention.Aims to prevent ER stress by blocking the initial trigger. researchgate.netnih.gov

Activation of Downstream Apoptotic Signal-Regulating Kinase 1 (ASK1) Pathway

Prolonged and severe ER stress, as triggered by the mutant SOD1-Derlin-1 interaction, activates downstream signaling pathways that lead to programmed cell death, or apoptosis. tandfonline.com A key mediator in this process is Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) family. tandfonline.comnih.gov ASK1 is activated by various cellular stressors, including the ER stress that is characteristic of ALS pathology. tandfonline.comtandfonline.complos.org

The pathogenic cascade is clear: the binding of mutant SOD1 to Derlin-1 causes ER stress, which in turn activates the ASK1-dependent cell death pathway. niph.go.jpfrontiersin.org Once activated, ASK1 phosphorylates other kinases, initiating a signaling cascade that ultimately leads to apoptosis. tandfonline.comtandfonline.com This specific pathway has been identified as crucial for the death of motor neurons in ALS. niph.go.jp The therapeutic potential of targeting this pathway is significant; genetic deletion of ASK1 in mutant SOD1 transgenic mice was found to mitigate motor neuron loss and extend the animals' lifespan. niph.go.jpnih.gov

The this compound acts upstream of this event. By preventing the interaction that causes ER stress in the first place, the inhibitor is designed to block the activation of the ASK1 pathway. researchgate.netniph.go.jp This approach represents a strategy to halt the progression toward cell death at a much earlier point in the pathological sequence.

Contribution to Motor Neuron Death

The selective loss of upper and lower motor neurons is the defining feature of ALS. tandfonline.com The culmination of the molecular events initiated by the mutant SOD1-Derlin-1 interaction is the death of these specific cells. researchgate.netnih.gov The pathway proceeds from ERAD dysfunction and chronic ER stress to the activation of the pro-apoptotic ASK1 kinase, which ultimately executes the cell death program in motor neurons. niph.go.jptandfonline.com

The critical role of this pathway is underscored by research showing that inhibiting its components can preserve motor neurons. For instance, the administration of specific ASK1 inhibitors has been shown to prolong survival in mouse models of ALS. tandfonline.comnih.govtandfonline.com This demonstrates that the ASK1-mediated death signal is a key contributor to the disease's progression.

The therapeutic strategy of this compound is to intervene at the very beginning of this fatal cascade. By preventing mutant SOD1 from binding to Derlin-1, the inhibitor has been shown to significantly ameliorate ALS pathology in motor neurons derived from patient induced pluripotent stem cells (iPSCs) and in ALS mouse models. researchgate.netnih.gov This suggests that blocking this single interaction is sufficient to disrupt the entire downstream sequence of events, thereby protecting motor neurons from degeneration and death. researchgate.netnih.gov The findings position the SOD1-Derlin-1 interaction as a highly promising therapeutic target for developing treatments for ALS. researchgate.netnih.gov

Discovery and Preclinical Characterization of Sod1 Derlin 1 Inhibitor 2

Strategic Rationale for Targeting the SOD1-Derlin-1 Axis

Mutations in the SOD1 gene are a known cause of familial amyotrophic lateral sclerosis (FALS). niph.go.jpnih.gov The resulting mutant SOD1 proteins (SOD1mut) acquire a toxic gain-of-function, a key aspect of which is their specific interaction with Derlin-1, a crucial component of the ER-associated degradation (ERAD) machinery. niph.go.jpnih.gov This aberrant interaction is thought to impair the normal function of ERAD, leading to the accumulation of misfolded proteins and the induction of ER stress. niph.go.jpnih.gov

The ensuing ER stress activates downstream cell death pathways, including the apoptosis signal-regulating kinase 1 (ASK1)-dependent pathway, which is ultimately responsible for motor neuron death. niph.go.jpnih.govwhiterose.ac.uk Research has demonstrated that disrupting the SOD1mut-Derlin-1 interaction can suppress ER stress, ASK1 activation, and subsequent motor neuron death in preclinical models. niph.go.jpresearchgate.net These findings establish the SOD1-Derlin-1 interaction as a critical and druggable target for the development of novel ALS therapies. researchgate.netnih.gov The inhibition of this specific PPI offers a targeted approach to mitigate the downstream toxic effects of mutant SOD1. researchgate.netnih.gov

Identification of SOD1-Derlin-1 Inhibitor-2 (Compound 56-59)

The identification of this compound, also referred to as compound 56-59, was the result of a comprehensive screening and optimization process. researchgate.netmedchemexpress.com

High-Throughput Screening Approaches for Interaction Inhibitors

To identify inhibitors of the SOD1-Derlin-1 interaction, a high-throughput screening (HTS) campaign was conducted on a library of approximately 160,000 small molecules. researchgate.netnih.gov The screening utilized a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay. researchgate.netresearchgate.net This cell-free system was designed to measure the proximity between tagged SOD1 and Derlin-1 proteins, with a reduction in the FRET signal indicating a disruption of their interaction by a test compound. researchgate.netresearchgate.net

The primary screen identified 1,460 initial hit compounds. whiterose.ac.uk These were then subjected to secondary screening to eliminate false positives, leading to the selection of 131 compounds that specifically inhibited the SOD1-Derlin-1 derived FRET signal without affecting a control monomolecular FRET signal. scribd.com Further validation through titration assays and in vitro co-immunoprecipitation assays narrowed the field to a smaller set of promising inhibitors. whiterose.ac.ukscribd.com

Molecular Attributes and Compound Series Origin

From the validated hits, a compound designated as #56 was selected as a promising scaffold due to its dose-dependent activity and drug-like chemical structure. nih.govscribd.com This led to the investigation of commercially available structural analogs of compound #56. nih.gov Subsequent synthesis and testing of new analogs of this initial hit compound, #56, led to the identification of this compound (compound 56-59). nih.govresearchgate.net This optimized compound demonstrated improved activity in cell-based assays. nih.gov While the precise structure of this compound is proprietary, a related analog, SOD1-Derlin-1 inhibitor-1 (compound 56-20), has the following properties:

PropertyValue
Molecular Formula C19H12Br2N4OS
Molecular Weight 504.20 g/mol

Table 1: Molecular properties of the related compound SOD1-Derlin-1 inhibitor-1 (compound 56-20). medchemexpress.com

In Vitro Pharmacological Activity and Specificity

This compound demonstrated specific and potent activity in various in vitro models.

Attenuation of SOD1mut-Derlin-1 Interactions in Cell-Free Systems

The inhibitory activity of the compound series was initially confirmed in cell-free assays. In an in vitro co-immunoprecipitation assay using purified proteins, analogs of the initial hit compound #56 were shown to disrupt the interaction between SOD1G93A and Derlin-1. nih.govscribd.com Notably, this compound (compound 56-59) was found to be effective at disrupting the interaction between Derlin-1 and a wide array of 122 different types of ALS-related SOD1 mutants. researchgate.netnih.gov This suggests that many SOD1 mutants share a common mechanism for interacting with Derlin-1 that can be targeted by this inhibitor. scribd.com

Dose-Dependent Inhibition of SOD1-Derlin-1 Interaction

The inhibitory effect of this compound on the SOD1-Derlin-1 interaction was shown to be dose-dependent. medchemexpress.com In cell-based assays, increasing concentrations of the inhibitor led to a corresponding decrease in the interaction between the two proteins. medchemexpress.com The table below summarizes the inhibitory concentrations for related analogs, demonstrating the potency of this chemical series.

CompoundIC50 (SOD1G93A-Derlin-1 complex)
SOD1-Derlin-1 inhibitor-1 (compound 56-20) 7.11 μM
Compound #56-26 Lower IC50 than compound #56

Table 2: In vitro inhibitory activity of compounds from the same series as this compound. nih.govmedchemexpress.comchemsrc.com

This dose-dependent activity is a critical characteristic for a therapeutic candidate, indicating a direct and measurable pharmacological effect on the target interaction.

Impact on Misfolded SOD1 Attenuation in Cultured Cells

The interaction between mutant superoxide (B77818) dismutase 1 (SOD1) and Derlin-1, a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway, is a significant factor in the pathology of amyotrophic lateral sclerosis (ALS). researchgate.netnih.govnih.gov This interaction is believed to contribute to motor neuron death. nih.gov The compound this compound, also identified as compound #56-59, was developed to specifically block this interaction. medchemexpress.comresearchgate.net

In cellular models, this compound has demonstrated its capacity to attenuate the interaction between Derlin-1 and various mutant forms of SOD1 (SOD1mut). medchemexpress.com Research has shown that the inhibitor can prevent the interaction between Derlin-1 and 122 different types of SOD1 mutants. researchgate.netnih.gov This inhibitory action is dose-dependent, effectively disrupting the pathological protein-protein binding in a controlled manner within a cellular context. medchemexpress.com By preventing this initial binding step, the inhibitor helps to mitigate the downstream consequences of SOD1 misfolding and aggregation, which are hallmarks of SOD1-related ALS. frontiersin.orgdiva-portal.org Studies using patient-derived cells have shown that the ubiquitin-proteasome system is crucial for clearing misfolded SOD1, and its impairment leads to a significant increase in these toxic protein species. diva-portal.org A high-throughput screening of approximately 160,000 compounds led to the identification of small molecules capable of inhibiting the SOD1-Derlin-1 interaction. researchgate.netnih.gov

Suppression of ER Stress Markers and ASK1 Activation in Cellular Models

The pathological interaction between mutant SOD1 and Derlin-1 impairs the ERAD machinery, leading to endoplasmic reticulum (ER) stress. nih.govniph.go.jp This ER stress is a critical step in the cascade that ultimately results in motor neuron death. niph.go.jpmdpi.com A key pathway activated by this stress is the apoptosis signal-regulating kinase 1 (ASK1) pathway. nih.govoup.com

Mutant SOD1 induces the formation of an IRE1-TRAF2-ASK1 complex on the ER membrane, which triggers the activation of ASK1. nih.gov Studies have demonstrated that the expression of mutant SOD1, but not its wild-type counterpart, activates endogenous ASK1. niph.go.jp The inhibition of the SOD1-Derlin-1 interaction has been shown to suppress this activation. By preventing the binding of SOD1mut to Derlin-1, inhibitors can block the induction of ER stress and the subsequent activation of the ASK1-dependent cell death pathway. nih.govniph.go.jp Specifically, blocking this interaction inhibits the activation of key ER stress markers such as IRE1 and PERK. nih.gov This suggests that the SOD1-Derlin-1 interaction is a central event in the activation of the ER stress-ASK1 pathway. nih.gov The dysregulation of the ASK1 signaling pathway has been linked to various neurodegenerative diseases. oup.com

Neuroprotective Effects on Patient-Derived iPSC Motor Neurons

The therapeutic potential of blocking the SOD1-Derlin-1 interaction has been evaluated in highly relevant cellular models, including motor neurons derived from induced pluripotent stem cells (iPSCs) of ALS patients. researchgate.netnih.govnih.gov These patient-derived cells carry the specific genetic mutations found in patients and recapitulate key aspects of ALS pathology in vitro. nih.gov

Treatment with this compound (compound #56-59) has shown significant neuroprotective effects in these models. researchgate.net In motor neurons derived from an ALS patient with the L144F VX mutation in SOD1, the inhibitor significantly increased the survival ratio of the neurons. researchgate.net The inhibitor has been shown to ameliorate ALS pathology in motor neurons derived from patients with various forms of ALS, including those with mutations in SOD1, TDP-43, FUS, and C9orf72. researchgate.net This demonstrates the inhibitor's ability to rescue motor neurons from degeneration caused by the toxic effects of the mutant proteins. researchgate.netnih.gov The successful application of this inhibitor in human iPSC-derived motor neuron models highlights the importance of the SOD1-Derlin-1 interaction as a therapeutic target for ALS. researchgate.netnih.gov

Data Tables

Table 1: Effect of this compound (#56-59) on the Survival of Patient-Derived iPSC Motor Neurons

Treatment CompoundSurvival Ratio of Motor Neurons (Day 14/Day 7, %)
DMSO (Control)~55%
#56-59~75%

Data derived from studies on motor neurons from ALS patient iPSCs with a SOD1 mutation. The survival ratio indicates a significant increase in motor neuron survival with #56-59 treatment compared to the control. researchgate.net

Preclinical Efficacy and Therapeutic Potential of Sod1 Derlin 1 Inhibitor 2 in Als Models

Assessment in ALS Transgenic Mouse Models (e.g., SOD1G93A mice)

The therapeutic potential of SOD1-Derlin-1 inhibitor-2, a small molecule designed to disrupt the interaction between mutant superoxide (B77818) dismutase 1 (SOD1) and the endoplasmic reticulum (ER) resident membrane protein Derlin-1, has been evaluated in preclinical models of amyotrophic lateral sclerosis (ALS). The SOD1G93A transgenic mouse is a widely utilized and key animal model for studying ALS, as it replicates many features of the human disease, including progressive motor neuron loss and muscle atrophy.

Treatment GroupMetricImprovement
This compoundDisease Onset14.5% Delay
This compoundSurvival14.2% Prolongation

This table summarizes the reported improvements in disease onset and survival in SOD1G93A mice treated with this compound.

The progressive loss of motor neurons is the definitive pathological characteristic of ALS. A crucial finding from the in vivo studies is the neuroprotective effect of this compound. In SOD1G93A mice treated with the inhibitor, there was a significant increase in the number of surviving motor neurons in the lumbar spinal cord at 31 weeks of age, as determined by Nissl staining. nih.gov This preservation of motor neurons is a direct indicator of the inhibitor's ability to interfere with the disease process at a fundamental level and is consistent with the observed delays in disease onset and progression. nih.gov

Mechanistic Elucidation from In Vivo Studies

The therapeutic effects of this compound are rooted in its specific mechanism of action at the molecular level within the affected motor neurons.

While the primary action of the inhibitor is to prevent the initial interaction between mutant SOD1 and Derlin-1, this intervention has direct consequences on the downstream aggregation of mutant SOD1, a key element of ALS pathology. The interaction with Derlin-1 is a crucial step that leads to ER stress and subsequent toxic gain-of-function mechanisms, including protein misfolding and aggregation. By blocking this interaction, the inhibitor is understood to mitigate the cascade of events that leads to the formation of toxic SOD1 aggregates within the spinal cord.

The binding of mutant SOD1 to Derlin-1, a key component of the ER-associated degradation (ERAD) machinery, impairs this critical cellular quality control pathway. nih.gov This impairment leads to the accumulation of misfolded proteins and induces significant ER stress, which in turn activates cell death pathways, such as the apoptosis signal-regulating kinase 1 (ASK1)-dependent pathway, in motor neurons. nih.gov By inhibiting the SOD1-Derlin-1 interaction, the inhibitor is proposed to restore the normal function of the ERAD machinery. This restoration helps to alleviate ER stress, thereby re-establishing cellular homeostasis and preventing the activation of downstream apoptotic pathways that lead to motor neuron death. nih.gov

Modulation of Inflammatory and Oxidative Stress Markers

Research into the therapeutic effects of this compound, a compound identified as #56-59 in key studies, has explored its impact on the pathological cascades in amyotrophic lateral sclerosis (ALS). A primary mechanism of pathology in ALS models involving mutations in the SOD1 gene is the toxic interaction between mutant SOD1 (SOD1mut) and the endoplasmic reticulum (ER) resident membrane protein, Derlin-1. nih.govnih.govnih.gov This interaction is a known trigger of ER stress, a condition intimately linked with oxidative stress and cellular demise. nih.gov

The inhibitor was developed to disrupt this specific protein-protein interaction, thereby mitigating its downstream consequences. While the inhibitor effectively ameliorates some aspects of ALS pathology in preclinical models, its direct effects on markers of inflammation and oxidative stress present a nuanced picture. nih.gov

Notably, studies have indicated that treatment with the SOD1-Derlin-1 inhibitor #56-59 did not result in a significant suppression of gliosis. nih.gov Gliosis, the reactive proliferation of glial cells such as astrocytes and microglia, is a hallmark of neuroinflammation in the central nervous system. The lack of significant change in this marker suggests that the therapeutic benefits of the inhibitor may not be primarily mediated through a broad anti-inflammatory mechanism.

The connection between the SOD1-Derlin-1 interaction and oxidative stress is primarily through the induction of ER stress. nih.gov By preventing the initial interaction, the inhibitor is understood to prevent the cascade that leads to ER stress. However, detailed, publicly available research findings and specific data tables quantifying the modulation of a wide range of inflammatory cytokines (e.g., TNF-α, IL-1β) or specific markers of oxidative damage (e.g., lipid peroxidation, protein carbonylation) following treatment with this compound are not extensively documented in the primary literature.

The main therapeutic action of the inhibitor is attributed to the prevention of the SOD1mut-Derlin-1 binding, which in turn reduces ER stress and downstream activation of cell death pathways, such as the apoptosis signal-regulating kinase 1 (ASK1) pathway. nih.gov While ASK1 activation can be linked to inflammatory responses, the direct and detailed impact of the inhibitor on a comprehensive panel of inflammatory and oxidative stress markers remains an area for further investigation.

Interactive Data Table: Effect of this compound on Gliosis

MarkerCell TypeTreatment GroupOutcomeSignificance
GliosisGlial Cells#56-59No significant suppressionNot Significant

Advanced Mechanistic Insights and Molecular Interplay

Detailed Molecular Mechanism of Action of SOD1-Derlin-1 Inhibitor-2

The therapeutic potential of targeting the interaction between mutant superoxide (B77818) dismutase 1 (SOD1) and Derlin-1 has led to the development of small molecule inhibitors. researchgate.netnih.gov These inhibitors, including this compound, are designed to disrupt a key pathological interaction implicated in the progression of amyotrophic lateral sclerosis (ALS). researchgate.netnih.gov The interaction between mutant SOD1 and Derlin-1, a component of the endoplasmic reticulum-associated degradation (ERAD) machinery, is a common feature across many forms of SOD1-mutant-linked familial ALS. nih.govnih.gov This interaction is thought to trigger ER stress and subsequent motor neuron death. nih.gov

The development of SOD1-Derlin-1 inhibitors involved high-throughput screening of extensive compound libraries to identify molecules that could disrupt this protein-protein interaction. nih.govnih.gov The initial identification and subsequent validation of these inhibitors were carried out using a variety of biophysical techniques.

A key method used was a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay. nih.govresearchgate.net This assay measures the proximity of SOD1 and Derlin-1. When the two proteins interact, a FRET signal is generated. An effective inhibitor will disrupt this interaction, leading to a reduction in the FRET signal. nih.gov

To further validate the direct disruption of the protein complex, in vitro co-immunoprecipitation assays were performed. researchgate.net These experiments confirmed that the inhibitors were not merely altering the conformation of SOD1 or Derlin-1 in a way that affected the FRET signal, but were genuinely preventing the two proteins from binding to each other. researchgate.net

The inhibitors are believed to exert their effects by directly binding to the Derlin-1 binding region (DBR) on SOD1. nih.gov This region becomes exposed in mutant or misfolded SOD1, allowing for the interaction with Derlin-1. nih.govfrontiersin.org By binding to this region, the inhibitors prevent Derlin-1 from docking with SOD1. nih.gov

Biophysical Technique Purpose Finding
Time-Resolved FRETPrimary high-throughput screening for inhibitors of SOD1-Derlin-1 interaction. nih.govresearchgate.netIdentified initial hit compounds that reduce the FRET signal, indicating disruption of the interaction. nih.gov
Co-immunoprecipitationValidation of direct inhibition of the SOD1-Derlin-1 complex formation. researchgate.netConfirmed that lead compounds directly prevent the association of SOD1 and Derlin-1. researchgate.net

One of the well-characterized inhibitors from this class, compound 56-20 (also known as SOD1-Derlin-1 inhibitor-1), demonstrated a half-maximal inhibitory concentration (IC50) of 7.11 μM for the SOD1G93A-Derlin-1 complex. medchemexpress.com

The native, functional form of SOD1 is a homodimer. washington.edu A prevailing hypothesis in ALS pathogenesis is that mutations in SOD1 can destabilize this dimer, leading to dissociation into monomers which are prone to misfolding and aggregation. washington.edu

The primary mechanism of this compound and its analogs is the disruption of the interaction with Derlin-1, rather than directly stabilizing the SOD1 dimer. nih.gov However, by targeting the misfolded conformations of SOD1 that expose the Derlin-1 binding region, these inhibitors may indirectly influence the equilibrium of SOD1 species. nih.govfrontiersin.org

Recent research has also highlighted the formation of SOD1 trimers as a critical step in the aggregation pathway. nih.gov These trimeric intermediates are thought to be cytotoxic and serve as a nucleus for the formation of larger aggregates. nih.gov While the direct effect of this compound on trimerization has not been explicitly detailed, compounds that inhibit SOD1 aggregation have been shown to act by preventing the formation of these trimers. nih.gov Given that SOD1-Derlin-1 inhibitors target a region exposed during misfolding, it is plausible that they could interfere with the conformational changes necessary for trimer formation, although this remains an area for further investigation.

Importantly, it was found that a lead inhibitor from this class, #56-59, did not affect the normal homodimerization of wild-type SOD1, suggesting a degree of specificity for the pathological interaction with Derlin-1. nih.gov

Mutations in SOD1 increase its propensity to misfold, exposing hydrophobic regions that are normally buried within the protein's interior. frontiersin.org One such exposed region is the Derlin-1 binding region (DBR). nih.govfrontiersin.org The interaction with Derlin-1 is therefore a hallmark of misfolded SOD1. nih.gov

This compound, by binding to the DBR of SOD1, directly engages with the misfolded form of the protein. nih.gov This action prevents the subsequent interaction with Derlin-1, thereby blocking a key step in the pathogenic cascade. researchgate.netnih.gov While the primary action is inhibitory, there is evidence that some compounds targeting misfolded SOD1 can help resolve the misfolded structure, shifting it towards a more native-like conformation. nih.gov

The development of conformation-specific antibodies that recognize epitopes exposed only in misfolded SOD1 has been instrumental in studying these pathological species. frontiersin.org The DBR is one such region targeted by these antibodies. frontiersin.org The action of this compound can be conceptualized as competing with Derlin-1 for this exposed, misfolded region of SOD1. nih.gov

Cross-Talk with Other Cellular Proteostasis Pathways

The maintenance of protein homeostasis, or proteostasis, is crucial for cellular health. This is managed by a network of pathways, including the ubiquitin-proteasome system (UPS) and autophagy. The accumulation of misfolded proteins, such as mutant SOD1, can overwhelm these systems, leading to cellular dysfunction and death.

The UPS is a major pathway for the degradation of misfolded or damaged proteins. mdpi.com Derlin-1 is a key component of the ERAD pathway, which is responsible for recognizing misfolded proteins in the ER and targeting them for degradation by the proteasome in the cytoplasm. frontiersin.org

The interaction of mutant SOD1 with Derlin-1 is believed to impair the function of the ERAD machinery. nih.govfrontiersin.org This disruption can lead to an accumulation of misfolded proteins in the ER, triggering a state of chronic ER stress. nih.govfrontiersin.org This ER stress, in turn, can activate cell death pathways. nih.gov

By inhibiting the SOD1-Derlin-1 interaction, this compound is thought to alleviate the burden on the ERAD pathway. researchgate.netnih.gov This allows the ERAD machinery to function more effectively in clearing other misfolded proteins, thereby reducing ER stress. nih.govnih.gov This represents a crucial point of crosstalk between the inhibitor's mechanism of action and the UPS. The presence of protein aggregates rich in ubiquitin is a common feature in both familial and sporadic ALS, underscoring the involvement of the UPS in the disease's pathophysiology. mdpi.com

Autophagy is another critical pathway for the clearance of cellular waste, including aggregated proteins and damaged organelles. mdpi.com There is significant evidence that autophagy is dysregulated in ALS. mdpi.com Several genes linked to ALS are directly involved in the autophagy process. mdpi.com

Misfolded SOD1 can also abnormally interact with components of the autophagy pathway, leading to its dysregulation. mdpi.com For instance, chaperone-mediated autophagy is a process that can be involved in the degradation of misfolded SOD1. nih.gov The interaction between misfolded SOD1 and Derlin-1 is part of a broader network of protein-protein interactions that can influence cellular degradation pathways. nih.gov

While the direct impact of this compound on the autophagy-lysosome pathway has not been extensively characterized, by reducing the load of misfolded SOD1 and mitigating ER stress, the inhibitor may indirectly support the proper functioning of autophagy. A cell with reduced ER stress is better able to cope with other cellular stresses and maintain the efficiency of its protein degradation systems, including autophagy.

Impact on Neuroinflammatory Processes in ALS Pathogenesis

Neuroinflammation is a critical component in the pathology of Amyotrophic Lateral Sclerosis (ALS), characterized by the activation of glial cells and the production of inflammatory mediators that contribute to motor neuron degeneration. mdpi.com The interaction between mutant superoxide dismutase 1 (SOD1) and Derlin-1 has been identified as a key event that triggers endoplasmic reticulum (ER) stress, a cellular state known to provoke inflammatory responses. nih.govfrontiersin.org Consequently, inhibiting this interaction presents a therapeutic strategy that may modulate the neuroinflammatory cascade in ALS.

Research into small-molecule inhibitors of the SOD1-Derlin-1 interaction, such as the compound referred to here as this compound (a representative analog from the study, e.g., compound #56-59), has provided specific insights into the interplay between this molecular target and the broader inflammatory environment of the ALS central nervous system. nih.gov

Modulation of Glial Cell Activation

Microglia and astrocytes are the primary immune cells of the central nervous system and are known to become activated in ALS, contributing to both neuroprotective and neurotoxic effects. nih.govfrontiersin.org The toxic gain-of-function of mutant SOD1 is a significant driver of this glial activation. frontiersin.org The interaction between mutant SOD1 and Derlin-1 in motor neurons leads to ER stress and activation of the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway, which contributes to neuronal death. nih.govnih.gov This neuronal damage, in turn, is a potent trigger for the activation of surrounding microglia and astrocytes. immunopaedia.org.za

However, studies with a specific SOD1-Derlin-1 inhibitor (#56-59) in the SOD1G93A mouse model of ALS revealed a nuanced effect on glial activation. While the inhibitor successfully reduced motor neuron death and extended survival, it did not produce a significant suppression of gliosis (the activation and proliferation of glial cells). nih.gov This suggests that the primary therapeutic benefit of this specific inhibitor stems from the direct protection of motor neurons by blocking the ER stress-induced death pathway, rather than a direct, broad anti-inflammatory effect on microglia and astrocytes. nih.gov It is theorized that by preventing the initial neuronal injury, the inhibitor may reduce the stimuli that perpetuate chronic glial activation over the long term, although this was not observed as a significant reduction in gliosis within the study's timeframe.

Table 1: Key Neuroinflammatory Cells in SOD1-Related ALS

Cell Type Primary Role in ALS Pathogenesis Impact of this compound
Microglia Activated by neuronal damage and misfolded SOD1; can release both pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory factors. frontiersin.orgnih.gov No significant direct suppression of activation observed. nih.gov

| Astrocytes | Become reactive and can lose their neurosupportive functions, contributing to excitotoxicity and releasing inflammatory mediators. nih.gov | No significant direct suppression of activation (astrogliosis) observed. nih.gov |

Effects on Inflammatory Cytokine Signaling

The neuroinflammatory environment in ALS is characterized by a complex milieu of signaling molecules, including pro-inflammatory and anti-inflammatory cytokines. mdpi.comfrontiersin.org Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are elevated in ALS models and are known to be cytotoxic to motor neurons. nih.govfrontiersin.org

The pathway initiated by the SOD1-Derlin-1 interaction and subsequent ER stress is a known activator of intracellular inflammatory signaling cascades. nih.gov While direct measurement of cytokine modulation by this compound is not extensively detailed, the pathway it inhibits is linked to downstream inflammatory responses. For instance, the related ASK1 pathway, which is activated by the SOD1-Derlin-1 interaction, is known to be involved in the production of inflammatory cytokines. nih.gov Previous studies with different molecules that inhibit ASK1 have shown a reduction in glial cell activity. nih.gov

Table 2: Research Findings on this compound in an ALS Mouse Model

Parameter Measured Observation with Inhibitor Treatment Reference
SOD1-Derlin-1 Interaction Blocked the interaction between 122 types of mutant SOD1 and Derlin-1. nih.gov
Motor Neuron Survival Significantly increased the number of surviving motor neurons in the lumbar spinal cord. nih.gov
Disease Onset & Survival Delayed disease onset and prolonged the survival of ALS model mice. nih.gov

| Gliosis (Microglia & Astrocytes) | Did not show significant suppression. | nih.gov |

Influence on Immune Cell Infiltration

In later stages of ALS, the integrity of the blood-spinal cord barrier can be compromised, allowing peripheral immune cells, such as T-cells and monocytes, to infiltrate the central nervous system. frontiersin.org This infiltration can exacerbate the local inflammatory response and contribute to neuronal damage.

The therapeutic impact of this compound on this aspect of neuroinflammation has not been directly reported. However, the infiltration of peripheral immune cells is often secondary to the primary neurodegenerative and inflammatory processes occurring within the CNS. frontiersin.org By protecting motor neurons and potentially reducing the intensity of CNS-derived inflammatory signals, the inhibitor could indirectly lead to a reduction in the chemoattractant gradients that draw peripheral immune cells into the spinal cord. This remains a hypothetical benefit that requires further specific investigation.

Comparative Therapeutic Context and Future Research Trajectories for Sod1 Derlin 1 Inhibitor 2

Comparative Analysis with Other SOD1-Targeting Therapeutic Strategies

Targeting the SOD1 protein is a primary focus in ALS research, and several distinct strategies have emerged. SOD1-Derlin-1 inhibitors occupy a unique mechanistic space among these approaches.

Antisense Oligonucleotides (ASOs) and Gene Silencing

Antisense oligonucleotides represent a gene-silencing approach that acts "upstream" of protein formation. ASOs are short, synthetic nucleic acid strands designed to bind to the messenger RNA (mRNA) of a target gene—in this case, SOD1. als.org This binding event marks the SOD1 mRNA for degradation by cellular enzymes like RNase H, thereby preventing the translation and production of the SOD1 protein. als.org The FDA-approved drug Tofersen (Qalsody) is a prime example of this strategy's success for SOD1-ALS. als.org

Pharmacological Chaperones and Aggregation Inhibitors

Pharmacological chaperones are small molecules designed to bind to misfolded proteins and stabilize their conformation, promoting proper folding and function or preventing aggregation. nih.govessex.ac.uk For SOD1, these agents aim to rescue the unstable mutant protein, reducing its propensity to misfold and form toxic aggregates. liverpool.ac.uk This approach seeks to correct the protein's structure directly.

Immunotherapeutic Approaches Targeting Misfolded SOD1

Immunotherapy for ALS involves using antibodies or vaccines to target and clear misfolded SOD1. This strategy primarily focuses on extracellular or cell-surface misfolded proteins, leveraging the immune system to recognize and eliminate these toxic species. nih.gov This approach is based on the premise that misfolded proteins can spread from cell to cell, contributing to disease progression.

In contrast, SOD1-Derlin-1 inhibitor-2 is a small molecule designed to act intracellularly. Its target is the interaction between SOD1mut and Derlin-1 at the endoplasmic reticulum. nih.gov While immunotherapy aims to clear aggregates that may have been released from cells, the inhibitor works inside the neuron to prevent a toxic cascade from being initiated in the first place. For intracellular targeting, immunotherapies may require more complex delivery systems, such as vectors expressing single-chain variable fragments (scFv), to be effective. nih.gov

Table 1: Comparison of SOD1-Targeting Therapeutic Strategies
Therapeutic StrategyMechanism of ActionPrimary TargetExample
SOD1-Derlin-1 InhibitorsBlocks the toxic interaction between mutant SOD1 and the Derlin-1 protein at the endoplasmic reticulum.Protein-Protein InteractionThis compound (e.g., compound #56-59)
Antisense Oligonucleotides (ASOs)Binds to SOD1 mRNA, leading to its degradation and preventing protein synthesis.mRNA (Gene Expression)Tofersen (Qalsody)
Pharmacological ChaperonesBinds to and stabilizes the conformation of misfolded SOD1 protein to prevent aggregation.Protein ConformationVarious small molecules in preclinical development
ImmunotherapyUses antibodies or vaccines to target and promote the clearance of extracellular misfolded SOD1.Extracellular Protein AggregatesVaccines and antibody therapies in preclinical/clinical stages

Potential for Combination Therapies in ALS

Furthermore, a SOD1-Derlin-1 inhibitor could be combined with drugs that have broader neuroprotective effects, such as those that reduce oxidative stress (like Edaravone) or modulate other cellular stress pathways. nih.gov Preclinical studies in mice using a combination of CuATSM, ebselen, and telbivudine (B1682739) have shown that a multi-drug approach can be more effective than monotherapy in delaying symptom onset and improving survival in SOD1-ALS models. alsnewstoday.com This provides a strong rationale for exploring similar combination strategies involving inhibitors of the SOD1-Derlin-1 interaction.

Exploration of this compound in Other Neurodegenerative Diseases Exhibiting Protein Misfolding

The central role of the endoplasmic reticulum and ER-associated degradation (ERAD) in managing misfolded proteins is a common theme in many neurodegenerative diseases. frontiersin.org The interaction between mutant SOD1 and Derlin-1 impairs ERAD function, leading to ER stress and apoptosis. nih.govlongdom.org This core mechanism may have relevance beyond ALS.

Derlin-1 has been implicated in other conditions. For example, in a model of Inclusion body myopathy with Paget disease and frontotemporal dementia (IBMPFD), another neurodegenerative disease, Derlin-1 was found to interact with the pathogenic VCP protein and suppress neurodegeneration. plos.org There is also evidence suggesting a role for Derlin-1 and ER stress in Alzheimer's disease and other proteinopathies. researchgate.netembopress.org While the specific protein-protein interactions may differ, the principle of targeting ERAD dysfunction via small molecules is a promising avenue. Future research could explore whether this compound or similar compounds could modulate ER stress in other diseases characterized by protein misfolding, such as Parkinson's disease, where SOD1 misfolding has also been observed. nih.govliverpool.ac.uk

Advanced Methodologies for Compound Optimization and Delivery Strategies

The successful translation of this compound from a promising preclinical compound to a clinical therapeutic requires significant optimization. The initial discovery of these inhibitors involved screening large chemical libraries to find a hit compound, which was then modified to improve potency. nih.govresearchgate.net Future medicinal chemistry efforts will focus on enhancing key properties of the molecule, including:

Potency and Selectivity: Increasing the inhibitor's binding affinity for SOD1 and ensuring it does not interfere with other essential cellular processes.

Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) profile to ensure the drug reaches its target in sufficient concentrations and for an adequate duration.

Blood-Brain Barrier (BBB) Penetration: A critical challenge for all CNS drugs is crossing the highly selective BBB. nih.gov Small molecules with a molecular weight under 400-500 Da and optimized lipophilicity have a better chance of passive diffusion into the brain. nih.govscispace.com Compound optimization will involve modifying the chemical structure to meet these "CNS-likeness" criteria. scispace.com

Beyond chemical modification, advanced drug delivery strategies are being explored to enhance CNS penetration. These include the use of nanocarriers like liposomes or nanoparticles that can be engineered to cross the BBB. nih.govtandfonline.com These carriers can be surface-modified with specific ligands that bind to receptors on brain endothelial cells, facilitating receptor-mediated transcytosis into the brain parenchyma. tandfonline.com Other innovative approaches, such as intranasal delivery, which can bypass the BBB to some extent, may also be considered for compounds like this compound. semanticscholar.org

Table 2: Research Findings on a SOD1-Derlin-1 Interaction Inhibitor (Compound #56-59)
Research AreaKey FindingModel System
MechanismInhibits the interaction between 122 types of mutant SOD1 and Derlin-1. nih.govCell-based assays
In Vitro EfficacySignificantly ameliorated pathology in motor neurons derived from ALS patient iPSCs. nih.govPatient-derived induced pluripotent stem cells (iPSCs)
In Vivo EfficacyDelayed disease onset by 14.5%. nih.govSOD1G93A transgenic mouse model of ALS
Prolonged survival by 14.2%. nih.gov

Structure-Activity Relationship (SAR) Studies for Improved Potency and Specificity

The development of potent and specific inhibitors targeting the SOD1-Derlin-1 interaction originated from a high-throughput screening of approximately 160,000 compounds. nih.govresearchgate.net This screening identified a promising scaffold, designated compound #56, which served as the basis for extensive structure-activity relationship (SAR) studies. nih.govresearchgate.net The primary goal of these studies was to optimize the core structure of compound #56 to enhance its inhibitory potency against the SOD1-Derlin-1 protein-protein interaction (PPI). researchgate.net

Researchers synthesized and evaluated over 200 commercially available structural analogs of compound #56 to identify molecules with improved efficacy. researchgate.net These investigations revealed that the fundamental core structure of the #56 analogs is crucial for their inhibitory effect on the SOD1-Derlin-1 interaction. researchgate.net The SAR studies successfully identified several analogs with significantly lower half-maximal inhibitory concentration (IC₅₀) values compared to the initial hit compound. researchgate.net Among the most promising were compounds #56-20 and #56-26, which demonstrated prominent inhibitory activity in in vitro assays. nih.gov Another newly synthesized analog, #56-59, showed potent inhibition in cell-based assays and was found to disrupt the interaction between Derlin-1 and 122 different types of ALS-related SOD1 mutants. nih.gov This suggests that the inhibitor targets a common mechanism of interaction shared by various SOD1 mutants. nih.gov

Mechanistic studies using the potent in vitro inhibitors #56-20 and #56-26 helped to elucidate the mode of action. nih.gov These analogs were shown to inhibit the interaction by targeting the Derlin-1 binding region (DBR) on SOD1. nih.gov The specificity of these inhibitors was also evaluated; compound #56-59 did not affect the homodimerization of SOD1 or the formation of Derlin-1 complexes with other proteins, indicating a degree of specificity for the SOD1-Derlin-1 interaction. nih.gov

Below is a data table summarizing the inhibitory activities of key analogs from the #56 scaffold series.

Compound IDTarget InteractionIC₅₀ ValueKey Findings
#56-20 (SOD1-Derlin-1 inhibitor-1) SOD1G93A-Derlin-17.11 μM medchemexpress.comIdentified as a prominent inhibitor in in vitro assays. nih.gov
#56-26 SOD1-Derlin-1Lower IC₅₀ than #56 researchgate.netUsed alongside #56-20 for in vitro mechanistic studies. nih.gov
#56-59 SOD1mut-Derlin-1-Showed potent activity in cell-based assays and inhibited the interaction for 122 SOD1 mutants. nih.gov

Novel Delivery Systems for Central Nervous System (CNS) Targeting

A significant challenge in the development of therapeutics for neurodegenerative diseases is ensuring adequate penetration of the blood-brain barrier (BBB) to reach targets within the central nervous system (CNS). Preclinical studies with the SOD1-Derlin-1 inhibitor #56-59 highlighted this obstacle. researchgate.net When administered systemically to an ALS mouse model, the detected concentrations of #56-59 in the brain and spinal cord were found to be very low. researchgate.net

To circumvent the BBB and directly evaluate the therapeutic potential of these inhibitors within the CNS, researchers employed a direct delivery method in animal models. nih.gov This involved the continuous intracerebroventricular (i.c.v.) infusion of the compounds using cannulation. nih.gov This technique ensures that the inhibitor reaches the target CNS tissues, allowing for an assessment of its biological effects on the pathology of motor neuron disease in the SOD1G93A transgenic mouse model. nih.gov While effective for preclinical proof-of-concept, this invasive method underscores the need for the future development of non-invasive, novel delivery systems capable of transporting SOD1-Derlin-1 inhibitors across the BBB for potential therapeutic applications.

Delivery ChallengeMethod Used in Preclinical ModelsRationale
Low permeability across the blood-brain barrier. researchgate.netContinuous intracerebroventricular (i.c.v.) infusion. nih.govTo bypass the BBB and directly deliver the inhibitor to the CNS for efficacy studies. nih.gov

Development of Novel Research Tools and Screening Platforms

The discovery of the #56 scaffold and its analogs was made possible by the development of a sophisticated, multi-stage high-throughput screening (HTS) system specifically designed to identify small-molecule inhibitors of the SOD1-Derlin-1 interaction. nih.govresearchgate.net This platform represents a significant advancement in research tools for targeting protein-protein interactions in neurodegenerative diseases.

The core of the HTS platform is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. researchgate.net In this system, SOD1 and Derlin-1 proteins are labeled with donor and acceptor fluorophores, respectively. researchgate.net When SOD1 and Derlin-1 interact, the fluorophores come into close proximity, generating a FRET signal. researchgate.netresearchgate.net A compound that successfully inhibits this interaction separates the proteins, leading to a reduction in the FRET signal, which can be measured and quantified. researchgate.net

The screening process was meticulously designed in multiple stages to ensure the identification of true positive hits and eliminate false positives. nih.gov

Screening Platform Stages for SOD1-Derlin-1 Inhibitors

Stage Method Purpose No. of Compounds
Primary Screening TR-FRET assay with SOD1 and Derlin-1. nih.gov To identify any compound that reduces the FRET signal, indicating potential disruption of the protein-protein interaction. ~160,000 nih.gov
Secondary Screening Counter-screen using a monomolecular FRET construct. nih.gov To eliminate false positives, such as compounds that nonspecifically interfere with the FRET signal itself rather than the target interaction. 1,460 nih.gov

| Tertiary Validation | In vitro co-immunoprecipitation assay. researchgate.net | To confirm that the candidate compounds physically prevent the association of purified SOD1 and Derlin-1 proteins. | 44 researchgate.net |

This robust screening platform not only led to the discovery of the initial #56 series of inhibitors but also serves as a valuable tool for future drug discovery efforts targeting the SOD1-Derlin-1 interaction and potentially other disease-relevant protein-protein interactions. nih.gov

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the disruption of SOD1-Derlin-1 interactions by inhibitor-2 in cellular models?

  • Methodology :

  • Use co-immunoprecipitation (co-IP) assays with SOD1-G93A mutants and Derlin-1 in ALS-relevant cell lines (e.g., NSC-34 motor neurons). Include controls for nonspecific binding and validate with siRNA knockdown of Derlin-1 .
  • Quantify inhibition efficiency via dose-response curves, referencing the IC50 (7.11 μM) and Kd (81.1 μM) values reported for structurally related inhibitors .
  • Confirm specificity using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule off-target effects .

Q. How should researchers design dose-response experiments for SOD1-Derlin-1 inhibitor-2 to balance efficacy and cytotoxicity?

  • Methodology :

  • Start with in vitro enzymatic assays (IC50 determination) using purified SOD1-Derlin-1 complexes, followed by cell viability assays (e.g., MTT or ATP-lite) across a 10-fold concentration range around the IC50 .
  • Account for cell permeability by comparing intracellular drug concentrations (via LC-MS) with extracellular dosing .
  • Include positive controls (e.g., known Derlin-1 disruptors) and negative controls (vehicle-only treatments) to normalize results .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro binding affinity (Kd) and cellular efficacy (IC50) for this compound?

  • Methodology :

  • Investigate cellular compartmentalization using subcellular fractionation coupled with inhibitor quantification in cytosolic vs. endoplasmic reticulum (ER) fractions .
  • Perform time-course experiments to assess temporal dissociation kinetics, as prolonged ER stress may alter inhibitor efficacy .
  • Use computational modeling (e.g., molecular dynamics simulations) to predict structural hindrances in the SOD1-Derlin-1 binding pocket under physiological conditions .

Q. What strategies optimize blood-brain barrier (BBB) penetration for this compound in preclinical ALS models?

  • Methodology :

  • Evaluate logP values and polar surface area (PSA) to predict BBB permeability; modify functional groups (e.g., reduce hydrogen-bond donors) while retaining binding affinity .
  • Validate penetration using in vitro BBB models (e.g., hCMEC/D3 monolayers) and in vivo pharmacokinetics (PK) in transgenic SOD1-G93A mice .
  • Compare efficacy in CNS vs. peripheral tissues via tissue-specific biomarker analysis (e.g., phosphorylated TDP-43 in spinal cord vs. plasma) .

Q. How should contradictory data on SOD1-Derlin-1 complex stability under oxidative stress be addressed?

  • Methodology :

  • Replicate experiments under standardized oxidative conditions (e.g., H2O2 treatment at 100–500 μM) with redox-sensitive dyes (e.g., roGFP) to monitor intracellular ROS .
  • Use crosslinking agents (e.g., DSS) to stabilize transient SOD1-Derlin-1 interactions for co-IP or cryo-EM analysis .
  • Apply meta-analysis to reconcile conflicting studies, emphasizing variables like SOD1 mutation type (e.g., G93A vs. A4V) and cell line selection .

Methodological Best Practices

  • Reproducibility : Document batch-to-batch compound purity (>95% via HPLC) and storage conditions (e.g., -80°C in DMSO aliquots) to minimize variability .
  • Data Contradictions : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments when resolving conflicting results .
  • Preclinical Translation : Align dosing regimens with FDA IND guidelines for ALS therapeutics, including toxicity thresholds and biomarker validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.